molecular formula C25H28N6O B11299550 6-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11299550
M. Wt: 428.5 g/mol
InChI Key: NPXZPMKLBWWHMD-UHFFFAOYSA-N
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Description

6-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a valuable target for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzylpiperidine moiety: This step often involves nucleophilic substitution reactions where the benzylpiperidine group is introduced to the core structure.

    Attachment of the methoxyphenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.

    Chemical Biology: The compound’s unique structure makes it a valuable probe for investigating molecular interactions and functions.

    Industrial Applications: Potential use in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide: This compound shares a similar core structure but differs in the substituents attached to the core.

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another related compound with variations in the piperidine and phenyl groups.

Uniqueness

The uniqueness of 6-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific combination of functional groups, which confer distinct biological and chemical properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C25H28N6O

Molecular Weight

428.5 g/mol

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C25H28N6O/c1-30-24-22(17-26-30)23(27-20-8-10-21(32-2)11-9-20)28-25(29-24)31-14-12-19(13-15-31)16-18-6-4-3-5-7-18/h3-11,17,19H,12-16H2,1-2H3,(H,27,28,29)

InChI Key

NPXZPMKLBWWHMD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

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